4-Chloro-5-(chloromethyl)-2-methylpyrimidine
Overview
Description
“4-Chloro-5-(chloromethyl)-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecule likely has a planar ring structure typical of pyrimidines, with chlorine atoms attached at the 4 and 5 positions and a methyl group at the 2 position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the reactive sites where the chlorine and methyl groups are attached. These could include nucleophilic substitution reactions or elimination reactions .Scientific Research Applications
Antibacterial Activity
4-Chloro-5-(chloromethyl)-2-methylpyrimidine has shown potential in the field of antibacterial research. A study by Etemadi et al. (2016) reported the synthesis of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, derived from a reaction involving a similar compound, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine. The derivatives exhibited significant antibacterial activity, suggesting their potential use as antibacterial agents (Etemadi et al., 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential in treating hypertension. A molecule closely related, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, was studied by Aayisha et al. (2019) for its role as an alpha-2-imidazoline receptor agonist antihypertensive agent. The research involved density functional theory (DFT) calculations and molecular docking, highlighting the compound's potential in antihypertensive therapy (Aayisha et al., 2019).
Synthesis and Chemical Research
The synthesis and chemical behavior of this compound and its derivatives have been extensively studied. For example, research by Brown and Waring (1974) on pyrimidine reactions included the synthesis of fluoropyrimidines from related compounds. Their study provided insights into the reaction rates and spectral properties of these compounds, which are crucial for understanding their chemical behavior (Brown & Waring, 1974).
Material Science and Nanotechnology
In the field of material science and nanotechnology, derivatives of this compound have been used in the synthesis of nanosized Schiff base complexes. Basha et al. (2019) synthesized NNO tridentate Schiff bases derived from this compound, exploring their potential in biological applications, including antimicrobial activities and DNA binding. These studies contribute to the understanding of these compounds in nanotechnology and their potential applications in biomedicine (Basha et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-5-(chloromethyl)-2-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKVCGMGWSSIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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